
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is an organofluorine compound characterized by the presence of trifluoromethyl groups and a phenylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-bromo-2-(trifluoromethyl)ethane and thiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique chemical structure makes it a valuable candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups and phenylsulfanyl moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol: Lacks the trifluoromethyl groups, affecting its hydrophobicity and stability.
Uniqueness: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is unique due to the presence of both trifluoromethyl groups and a phenylsulfanyl moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity, thermal stability, and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
96569-51-6 |
|---|---|
Formule moléculaire |
C11H8F6OS |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-phenylsulfanyl-2-(trifluoromethyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H8F6OS/c12-10(13,14)9(18,11(15,16)17)6-7-19-8-4-2-1-3-5-8/h1-7,18H |
Clé InChI |
ZYXAMWMBLZFCSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC=CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



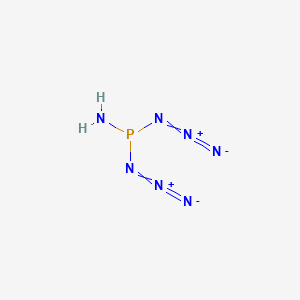
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
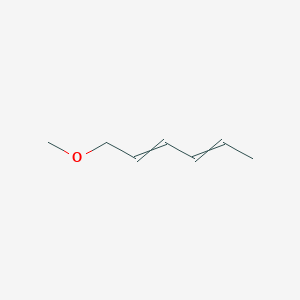
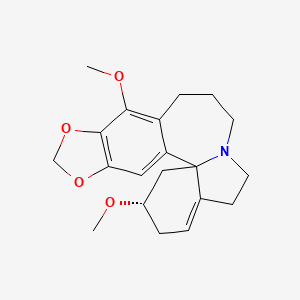
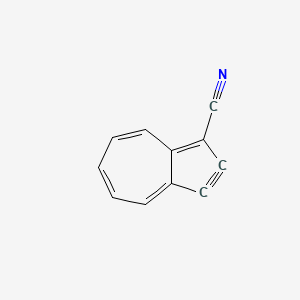

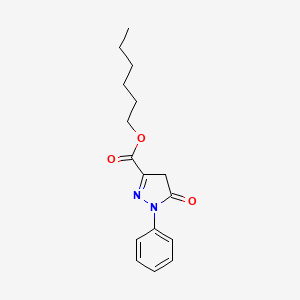

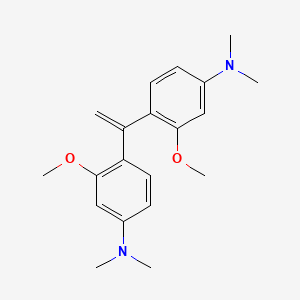
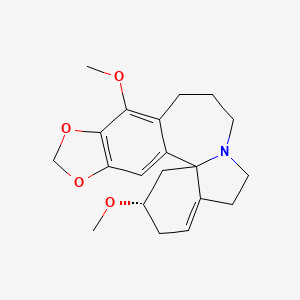
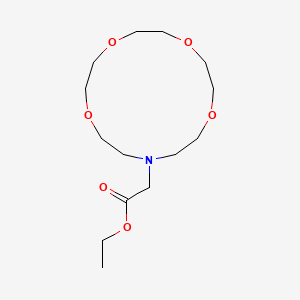
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
